n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide
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Overview
Description
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is a heterocyclic compound that belongs to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide typically involves the condensation of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and functional group modifications . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It forms hydrogen bonds with the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
N-(1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H16N4O2 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-methoxy-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)16-12-9(5-14-16)4-10(6-13-12)15-11(17)7-18-3/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChI Key |
VVHHGWHSPZKZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)COC |
Origin of Product |
United States |
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